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Compound of Interest

Compound Name: 5-Amino-2-methylpentanenitrile

Cat. No.: B088779

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral
data for 5-Amino-2-methylpentanenitrile (CAS No. 10483-15-5).[1] Due to the limited
availability of public experimental spectra for this specific compound, this document combines
reported spectroscopic information with predicted values based on the analysis of its functional
groups. The guide is intended to assist researchers in identifying and characterizing this
molecule.

Molecular Structure and Properties

e IUPAC Name: 5-amino-2-methylpentanenitrile[1]
e Molecular Formula: CeH12N2[1]
e Molecular Weight: 112.17 g/mol [1]

e Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

While specific experimental NMR data for 5-Amino-2-methylpentanenitrile is not readily
available in the public domain, predictions for *H and 3C NMR chemical shifts can be made
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based on the chemical environment of the protons and carbons in the molecule.

Predicted *H NMR Spectral Data

The following table outlines the predicted chemical shifts (d) for the protons in 5-Amino-2-
methylpentanenitrile.

Predicted Chemical

Protons Shift (ppm) Multiplicity Integration
H-a (CHs) ~1.3 Doublet 3H
H-b (CH) ~2.8 Multiplet 1H
H-c (CH-2) ~1.6-1.8 Multiplet 2H
H-d (CHz2) ~15-1.7 Multiplet 2H
H-e (CH2) ~2.7 Triplet 2H
H-f (NH2) ~1.5-2.5 (broad) Singlet 2H

Predicted **C NMR Spectral Data

The table below shows the predicted chemical shifts for the carbon atoms in 5-Amino-2-
methylpentanenitrile.

Carbon Predicted Chemical Shift (ppm)
C-1 (CHs) ~20

C-2 (CH) ~30

C-3 (CH2) ~35

C-4 (CH2) ~25

C-5 (CH2) ~40

C-6 (CN) ~120
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Infrared (IR) Spectroscopy Data

Vapor-phase IR spectral data for 5-Amino-2-methylpentanenitrile has been recorded,
although the complete dataset is not publicly disseminated. The expected characteristic
absorption bands are detailed below, based on the functional groups present.

. Characteristic Absorption .
Functional Group ( 1 Intensity
cm-

] 3400-3250 (two bands for )
N-H Stretch (Amine) ) ) Medium
primary amine)

C-H Stretch (Alkyl) 3000-2850 Medium to Strong
C=N Stretch (Nitrile) 2260-2240 Sharp, Medium
N-H Bend (Amine) 1650-1580 Medium

C-N Stretch (Amine) 1250-1020 Weak to Medium

The presence of a primary amine is typically indicated by two bands in the N-H stretching
region.[2] The nitrile group is characterized by a sharp absorption in the 2260-2240 cm~1
range.[3][4]

Mass Spectrometry (MS) Data

GC-MS data for 5-Amino-2-methylpentanenitrile is known to exist. The fragmentation pattern
can be predicted based on the structure of the molecule.
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miz Predicted Fragment Notes

Molecular ion peak (expected
112 [M]* to be of odd mass due to the

nitrogen rule).

111 [M-H]* Loss of a hydrogen atom.
97 [M-CHs]* Loss of a methyl group.
Alpha-cleavage, loss of an
83 [M-C2Hs]* ]
ethyl radical.
70 Further fragmentation.

Possible McLafferty

41 rearrangement from the nitrile
group.[5]
Common fragment for primary
30 [CH2NHz]*

amines.

The most likely fragmentation pathway for aliphatic amines is alpha-cleavage, which involves
the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7][8]

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-methylpentanenitrile in
0.5-0.7 mL of a deuterated solvent (e.g., CDClIs, D20, or DMSO-ds).

¢ Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the range of -2 to 12 ppm.
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o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
o Process the data with Fourier transformation, phase correction, and baseline correction.

o Integrate the signals and determine the chemical shifts relative to a reference standard
(e.g., TMS).

e 13C NMR Acquisition:

o

Acquire a one-dimensional carbon spectrum with proton decoupling.

[¢]

Set the spectral width to cover the range of 0 to 220 ppm.

[¢]

A larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

[¢]

Process the data similarly to the *H NMR spectrum.

IR Spectroscopy

e Sample Preparation:
o Liquid Sample: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

o Solid Sample (if applicable): Prepare a KBr pellet by grinding a small amount of the
sample with KBr powder and pressing it into a thin disk.

¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample holder or pure salt plates.

[e]

Place the sample in the spectrometer and record the sample spectrum.

(¢]

The typical scanning range is 4000 to 400 cm™1.

[¢]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm~1).
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Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a gas chromatograph (GC-MS) for volatile compounds like this.

« lonization: Use a standard ionization technique such as Electron lonization (EI).

o Mass Analysis: The ionized fragments are separated by a mass analyzer (e.g., a quadrupole)
based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each fragment.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative
intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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